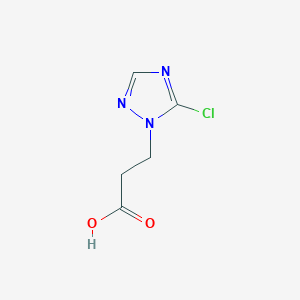

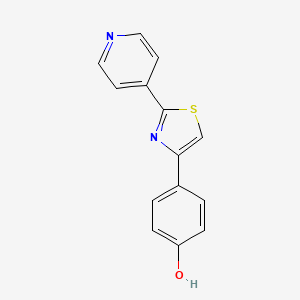

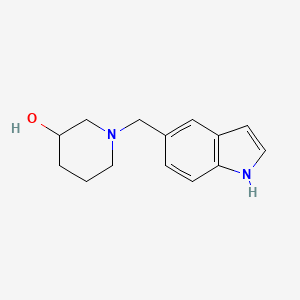

![molecular formula C20H17N5O3 B2938385 2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-[3-(methylthio)phenyl]acetamide CAS No. 1207038-39-8](/img/structure/B2938385.png)

2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-[3-(methylthio)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-[3-(methylthio)phenyl]acetamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed . This suggests that the compound may have a similar structure.Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This property could be utilized in the chemical reactions involving this compound.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

Studies have focused on the synthesis of novel oxadiazole derivatives, exploring their chemical structure and properties through techniques like NMR, IR, and mass spectrometry. For instance, a study by Li Ying-jun (2012) detailed the synthesis and structural determination of a novel 1,3,4-oxadiazole derivative, highlighting the importance of 2D NMR techniques in characterizing the isomeric structures of such compounds (Li Ying-jun, 2012).

Fluorescent Properties for Sensing and Imaging

Research by Yuh-Wen Ho and W. Yao (2009) into 6-(2-substituted-1,3,4-oxadiazol-5-yl)-2-phenylthieno[2,3-d]pyrimidine fluorescent compounds demonstrated their potential in ethyl acetate and acetone solutions, showing intense blue to yellow-green fluorescence. This suggests applications in sensing and imaging technologies (Yuh-Wen Ho & W. Yao, 2009).

Polymer Science and Material Applications

A study on thermally stable polyimides and poly(amide-imide) containing 1,3,4-oxadiazole moieties by Y. Mansoori et al. (2012) explored their synthesis and characterized their solubility and thermal behavior, indicating their utility in high-performance materials (Y. Mansoori et al., 2012).

Biological Activities and Potential Therapeutic Uses

Several studies have synthesized and evaluated oxadiazole derivatives for biological activities, including antimicrobial, antifungal, and anticancer properties. For example, compounds synthesized by Ishan I. Panchal et al. (2020) were investigated as Collapsin response mediator protein 1 (CRMP 1) inhibitors, indicating their potential in cancer therapy (Ishan I. Panchal et al., 2020). Another study by S. Bhandari et al. (2010) focused on the development of non-ulcerogenic derivatives of NSAIDs with oxadiazole structures, demonstrating significant anti-inflammatory and analgesic properties without the gastrointestinal toxicity associated with traditional NSAIDs (S. Bhandari et al., 2010).

Wirkmechanismus

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it’s known that some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . Therefore, this compound might have a similar mechanism of action.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

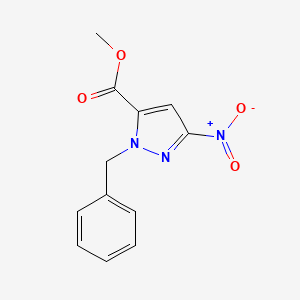

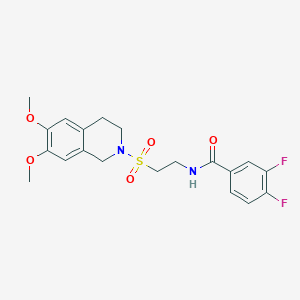

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3/c1-27-16-8-6-15(7-9-16)25-19(14-4-2-10-21-12-14)18(23-24-25)20(26)22-13-17-5-3-11-28-17/h2-12H,13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFGONBNFBEAOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2938310.png)

![5-chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2938311.png)

![3-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2938318.png)

![5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline](/img/structure/B2938319.png)